tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring an azetidine ring fused to an indole moiety via a spiro junction at position 2. The tert-butyl carbamate group at position 1 serves as a protective group, while the hydroxyl substituent at the 5'-position on the indole ring modulates physicochemical and biological properties.
Spiro compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. They are frequently synthesized via multicomponent reactions (e.g., Ugi reactions) or Friedel-Crafts cyclizations, as seen in related compounds .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 5-hydroxyspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)7-16-12-5-4-10(18)6-11(12)15/h4-6,16,18H,7-9H2,1-3H3 |
InChI Key |
DCJHHOZEZDFVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an indole derivative with an azetidine precursor under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 5'-position on the indole ring is a critical site for functionalization. Key analogs include:
Key Observations :
- Hydroxyl vs.
- Electron-Withdrawing Effects : The chloro substituent (Cl) introduces electron-withdrawing effects, which may stabilize the indole ring against oxidative degradation compared to the electron-donating methyl group (CH₃) .
- Steric Considerations : Methyl and tert-butyl groups enhance steric bulk, possibly affecting binding interactions in biological systems .
Physicochemical Properties
- Purity: Analogs such as the amino derivative are typically ≥95% pure, as confirmed by HPLC and mass spectrometry .
- Stability: Chloro derivatives exhibit enhanced stability under acidic conditions compared to hydroxyl or amino analogs, making them suitable for prolonged storage .
- Solubility: Hydroxyl and amino groups improve solubility in polar solvents (e.g., DMSO, methanol), whereas methyl and tert-butyl groups favor organic solvents like dichloromethane .
Biological Activity
tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS No. 58522-49-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and case studies.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- Structure : The compound features a spirocyclic structure that is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including those from the ESKAPE panel, which are known for their resistance to antibiotics.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 18 | 16 |
| Acinetobacter baumannii | 20 | 8 |
| Klebsiella pneumoniae | 10 | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Inhibition of the PI3K/Akt signaling pathway |
| A549 (lung cancer) | 20 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the activation of intrinsic apoptotic pathways, making it a potential lead for further anticancer drug development.
Neuroprotective Effects
Preliminary research has indicated that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, the compound has shown the ability to reduce oxidative stress and inflammation in neuronal tissues.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with nosocomial infections demonstrated that the compound effectively inhibited growth in multidrug-resistant strains.
- Cancer Cell Line Study : In a recent publication, researchers reported that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
